molecular formula C21H21F3N6O B2963560 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine CAS No. 1170196-94-7

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

Cat. No.: B2963560
CAS No.: 1170196-94-7
M. Wt: 430.435
InChI Key: ONDZCMKNGFXYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The pyrimidine ring is then introduced through a series of nucleophilic substitution reactions, often using halogenated pyrimidines as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, halogenated pyrimidines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is unique due to its combination of three distinct rings (pyrazole, piperazine, and pyrimidine) and the presence of a trifluoromethyl group.

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O/c1-14-10-15(2)30(27-14)19-12-18(25-13-26-19)28-6-8-29(9-7-28)20(31)16-4-3-5-17(11-16)21(22,23)24/h3-5,10-13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDZCMKNGFXYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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